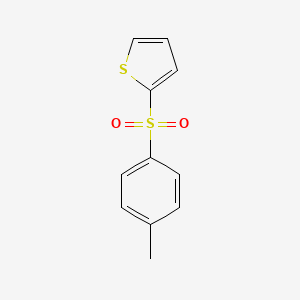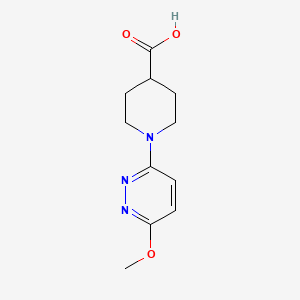
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- is a heterocyclic compound with the molecular formula C10H3Cl2N3O2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 4 and 7, a nitro group at position 6, and a cyano group at position 3
準備方法
The synthesis of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The selective chlorination at positions 4 and 7 of the quinoline ring.
The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the selective introduction of functional groups. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms and cyano group also contribute to its reactivity and potential biological activities. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
類似化合物との比較
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.
6-Nitroquinoline:
3-Cyanoquinoline: Lacks the nitro and chlorine groups, leading to different reactivity and biological activities.
The presence of both chlorine atoms, the nitro group, and the cyano group in 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- makes it unique and versatile for various applications.
特性
分子式 |
C10H3Cl2N3O2 |
|---|---|
分子量 |
268.05 g/mol |
IUPAC名 |
4,7-dichloro-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2N3O2/c11-7-2-8-6(1-9(7)15(16)17)10(12)5(3-13)4-14-8/h1-2,4H |
InChIキー |
YAIZQVOCMDSWBS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=C2Cl)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8801405.png)

![(R)-Benzhydryl 3-methyl-2-((1R,5S)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)but-3-enoate](/img/structure/B8801432.png)

![4-Chloro-6-fluoropyrido[3,2-D]pyrimidine](/img/structure/B8801439.png)

